5,8-Dibromo-1,7-naphthyridine
Overview
Description
5,8-Dibromo-1,7-naphthyridine: is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two bromine atoms at the 5th and 8th positions of the 1,7-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
5,8-Dibromo-1,7-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer, antiviral, and antibacterial agents.
Material Science: It is used in the development of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
Target of Action
5,8-Dibromo-1,7-naphthyridine is a type of naphthyridine, a class of compounds known for their diverse biological activities . .
Mode of Action
Naphthyridines in general are known to interact with various biological targets due to their heterocyclic nature .
Biochemical Pathways
Naphthyridines, as a class, are known to have diverse biological activities, suggesting they may interact with multiple pathways .
Result of Action
Given the known biological activities of naphthyridines, it is likely that this compound could have significant effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5,8-Dibromo-1,7-naphthyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting the biochemical pathways they regulate. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in the expression levels of specific genes, which in turn affects various cellular functions. Additionally, it has been found to interfere with cellular metabolism, potentially leading to altered metabolic states .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of cells. For example, this compound has been shown to inhibit certain metabolic enzymes, thereby altering the flow of metabolites through specific pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence the accumulation and activity of this compound in target tissues, thereby affecting its overall efficacy .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance the activity of this compound by concentrating it in areas where it can interact with its target biomolecules more effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-1,7-naphthyridine typically involves the bromination of 1,7-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of brominating agents to ensure safety and efficiency. The product is then purified through crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dibromo-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).
Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., potassium carbonate), and solvents (e.g., toluene, dimethylformamide).
Reduction Reactions: Palladium on carbon (Pd/C), hydrogen gas, and solvents (e.g., ethanol).
Major Products:
Substitution Reactions: Substituted naphthyridines with various functional groups.
Coupling Reactions: Biaryl or diaryl naphthyridines.
Reduction Reactions: 1,7-naphthyridine.
Comparison with Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with nitrogen atoms at the 1st and 5th positions.
1,6-Naphthyridine: An isomer with nitrogen atoms at the 1st and 6th positions.
1,8-Naphthyridine: An isomer with nitrogen atoms at the 1st and 8th positions.
Uniqueness: 5,8-Dibromo-1,7-naphthyridine is unique due to the presence of bromine atoms at the 5th and 8th positions, which imparts distinct reactivity and biological activity compared to other naphthyridine isomers. The bromine atoms enhance its ability to participate in halogen bonding and substitution reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
5,8-dibromo-1,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCKKABTOIEHQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2Br)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498387 | |
Record name | 5,8-Dibromo-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67967-19-5 | |
Record name | 1,7-Naphthyridine, 5,8-dibromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67967-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8-Dibromo-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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